β₂-Adrenergic Receptor (β₂AR) Binding Affinity: Todralazine vs. Known β-Blockers
Todralazine exhibits β₂AR antagonist activity with a computationally determined binding energy of -8.4 kcal/mol, identified through in silico screening of an FDA-approved small molecule library. This binding energy is comparable to established β-blockers and supports its functional role in β₂AR-mediated pharmacological effects [1]. Unlike hydralazine, which lacks significant β₂AR blockade activity, todralazine's receptor engagement underlies its distinct radioprotective and HSC-expanding properties not observed with other hydrazinophthalazines .
| Evidence Dimension | β₂AR binding energy (in silico docking) |
|---|---|
| Target Compound Data | Binding energy = -8.4 kcal/mol |
| Comparator Or Baseline | Hydralazine (no reported β₂AR binding); Metoprolol (known β₁-selective blocker, used as reference control in functional assays) |
| Quantified Difference | Todralazine exhibits specific β₂AR binding; hydralazine does not. Functional HSC expansion: Todralazine induced 3.3-fold increase in runx1 expression vs. metoprolol 1.36-fold increase. |
| Conditions | In silico molecular docking against β₂AR; Johns Hopkins Clinical Compound Library screen; zebrafish embryo functional validation |
Why This Matters
This β₂AR antagonist activity is the mechanistic basis for todralazine's unique radioprotective and HSC-expanding applications, a property absent in hydralazine and other vasodilator antihypertensives.
- [1] Dimri M, Joshi J, Chakrabarti R, Sehgal N, Sureshbabu A, Prem Kumar I. Todralazine protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion. Zebrafish. 2015;12(1):33-47. View Source
